Lipophilicity (logP) Comparison
The predicted octanol-water partition coefficient (logP) of CE(20:2(6Z,9Z)) is 10.71 (ALOGPS) or 15.09 (ChemAxon) [1]. This value quantitatively differentiates it from structurally related cholesteryl esters. Specifically, CE(18:1) (cholesteryl oleate) exhibits a predicted logP of 16.6 (InvivoChem) , while CE(20:4) (cholesteryl arachidonate) shows a logP of 14.085 (ALOGPS) . The logP differences (ΔlogP up to 5.9 units depending on the prediction method) reflect the impact of the 20:2 fatty acyl chain on molecular hydrophobicity relative to both the monounsaturated C18:1 and the more polyunsaturated C20:4 species. These computational predictions are derived from validated in silico models (ALOGPS and ChemAxon) and are directly relevant to chromatographic method development and solubility assessments.
| Evidence Dimension | Predicted logP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | logP = 10.71 (ALOGPS) or 15.09 (ChemAxon) |
| Comparator Or Baseline | CE(18:1): logP = 16.6 (InvivoChem) ; CE(20:4): logP = 14.085 (PeptideDB) |
| Quantified Difference | ΔlogP = 1.51 to 5.89 units depending on comparator and prediction method |
| Conditions | In silico prediction; no experimental data available for CE(20:2) |
Why This Matters
LogP differences impact chromatographic retention and lipid solubility, directly influencing analytical method development and formulation strategies when selecting a CE standard.
- [1] FooDB. Showing Compound CE(20:2(6Z,9Z)) (FDB024049). Predicted Properties: logP. View Source
